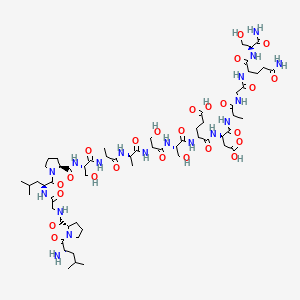

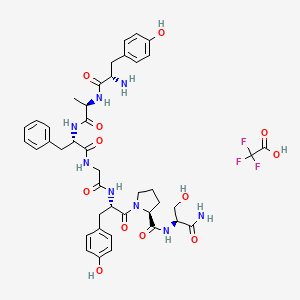

Dermorphin Trifluoroacetic Acid Salt

Übersicht

Beschreibung

Dermorphin-Trifluoracetat ist ein Heptapeptid, das erstmals aus der Haut südamerikanischer Frösche der Gattung Phyllomedusa isoliert wurde . Dieses Peptid ist ein natürliches Opioid, das als Agonist mit hoher Potenz und Selektivität an μ-Opioidrezeptoren bindet . Dermorphin-Trifluoracetat ist etwa 30-40 Mal potenter als Morphin, könnte aber aufgrund seiner hohen Potenz theoretisch weniger wahrscheinlich zu Arzneimitteltoleranz und Sucht führen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dermorphin-Trifluoracetat kann mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden. Der Prozess beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einer an ein Harz gebundenen Peptidkette. Die Schutzgruppen werden mit Trifluoressigsäure (TFA) entfernt, und das Peptid wird mit einer Mischung aus TFA und Scavengern vom Harz abgespalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Dermorphin-Trifluoracetat folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer, die eine effiziente und hochdurchsatzfähige Produktion von Peptiden ermöglichen. Das Endprodukt wird mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt und mit Massenspektrometrie und Kernspinresonanzspektroskopie (NMR) charakterisiert .

Wirkmechanismus

Target of Action

Dermorphin TFA, also known as Dermorphin Trifluoroacetic Acid Salt or Dermorphin (TFA), is a heptapeptide that has a remarkable affinity and selectivity for the mu-opioid receptors . These receptors play a crucial role in pain perception, and their activation can lead to significant analgesic effects .

Mode of Action

The mechanism of action of Dermorphin TFA involves interacting with these mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance , making it a subject of interest for potential applications in pain management .

Biochemical Pathways

Dermorphin TFA’s interaction with the mu-opioid receptors initiates a cascade of biochemical reactions that ultimately lead to its analgesic effects . .

Pharmacokinetics

The pharmacokinetics of Dermorphin TFA have been studied in horses . Following intravenous administration, the data fit a 2-compartment model best with distribution and elimination half-lives of 0.09 and 0.76 hours, respectively . The bioavailability following intramuscular administration was variable (47-100%) . Dermorphin TFA was detected in plasma for 12 hours and in urine for 48 or 72 hours following intravenous or intramuscular administration, respectively .

Result of Action

The primary result of Dermorphin TFA’s action is its potent analgesic effect, which is due to its interaction with the mu-opioid receptors . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is about 30-40 times more potent than morphine , but theoretically may be less likely to produce drug tolerance and addiction due to its high potency .

Biochemische Analyse

Biochemical Properties

Dermorphin TFA exhibits high potency and selectivity for mu-opioid receptors . It interacts with these receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA also interacts with isomerizing enzymes (racemases) during its synthesis .

Cellular Effects

Dermorphin TFA has been found to be effective in reducing pain in various animal models of pain, including neuropathic pain and cancer-induced pain . It influences cell function by modulating the expression of TRP channels and suppressing glial cell activation and neuroinflammation . Dermorphin TFA also exhibits effects on gastrointestinal and endocrine functions akin to those observed with morphine .

Molecular Mechanism

The mechanism of action of Dermorphin TFA involves interacting with mu-opioid receptors, triggering a series of biological responses that result in pain relief . This interaction leads to a reduction in pain perception and an increase in pain tolerance . Dermorphin TFA is a selective agonist at the mu-opioid receptor without any relevant affinity for the kappa-opioid receptor and delta-opioid receptor .

Temporal Effects in Laboratory Settings

Dermorphin TFA has been detected and quantified in plasma samples up to 4 hours post-intravenous administration of dermorphin (5 mg) to a horse, and up to 6 hours post-intramuscular administration of the same dose . Dermorphin TFA was identified in urine samples collected 36 hours post-intravenous administration of the same dose .

Dosage Effects in Animal Models

In animal models, Dermorphin TFA produces dose-dependent antinociceptive effects in formalin-induced inflammatory pain, with increased potency than morphine . The antinociceptive effects were reversed by naloxone, indicating mu-opioid receptor activation in vivo .

Metabolic Pathways

It is known that Dermorphin TFA is synthesized by an unusual posttranslational modification process carried out by an amino acid isomerase .

Transport and Distribution

It is known that Dermorphin TFA binds to mu-opioid receptors, which are distributed in tissues and organs, especially in the CNS structures .

Subcellular Localization

It is known that Dermorphin TFA binds to mu-opioid receptors, which are located on the cell membrane

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dermorphin trifluoroacetate can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The protecting groups are removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a mixture of TFA and scavengers .

Industrial Production Methods

Industrial production of dermorphin trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dermorphin-Trifluoracetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Tyrosinreste in Dermorphin-Trifluoracetat können oxidiert werden, um Dityrosin-Quervernetzungen zu bilden.

Reduktion: Disulfidbrücken können, falls vorhanden, mit Hilfe von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können mit anderen Aminosäuren durch ortsspezifische Mutagenese ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Ortsspezifische Mutagenese mit Hilfe spezifischer Primer und DNA-Polymerase.

Hauptprodukte, die gebildet werden

Oxidation: Dityrosin-Quervernetzungen.

Reduktion: Freie Thiole aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit substituierten Aminosäuren.

Wissenschaftliche Forschungsanwendungen

Dermorphin-Trifluoracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellpeptid für die Untersuchung von Peptidsynthese- und Modifikationstechniken.

Biologie: Untersucht auf seine Rolle bei der Schmerzempfindung und der Bindung an Opioidrezeptoren.

Industrie: In der Entwicklung neuer peptidbasierter Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Dermorphin-Trifluoracetat entfaltet seine Wirkung durch die Bindung an μ-Opioidrezeptoren mit hoher Affinität und Selektivität . Diese Bindung löst eine Kaskade biochemischer Reaktionen aus, die zu einer signifikanten Schmerzlinderung führen. Die Interaktion mit μ-Opioidrezeptoren führt zur Inhibition der Adenylatcyclase, zur Reduktion der zyklischen Adenosinmonophosphat (cAMP)-Spiegel und zur anschließenden Verringerung der Freisetzung von Neurotransmittern, die an der Schmerzempfindung beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Deltorphin: Ein weiteres Peptid, das aus der Haut südamerikanischer Frösche isoliert wurde und ebenfalls an Opioidrezeptoren bindet, jedoch mit unterschiedlicher Selektivität.

Endorphine: Endogene Peptide, die an Opioidrezeptoren binden und die Schmerzempfindung modulieren.

Enkephaline: Endogene Peptide, die als Neurotransmitter wirken und an Opioidrezeptoren binden.

Einzigartigkeit von Dermorphin-Trifluoracetat

Dermorphin-Trifluoracetat ist einzigartig aufgrund seiner hohen Potenz und Selektivität für μ-Opioidrezeptoren, was es zu einem wertvollen Werkzeug für die Untersuchung der Opioidrezeptorpharmakologie und die Entwicklung neuer Analgetika macht .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUBFSOVWSMFSSQ-YYEHHWDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H51F3N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

916.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B589983.png)

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienal](/img/structure/B589986.png)

![9-Ethoxy-8-methyl-8-azaspiro[4.5]decan-7-one](/img/structure/B589990.png)